2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, a thioether (-S-) linkage, and a ketone attached to a 4-phenoxyphenyl moiety.
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-12-18-19-17(23-12)22-11-16(20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMREYBBOPPMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C16H15N2OS2
- Molecular Weight : 305.42 g/mol
Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives:
- Cytotoxic Effects : A study reported that compounds with similar structures showed IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .
- Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influences the cytotoxic activity. For instance, compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
Comparative Analysis
A comparative analysis of various thiadiazole derivatives indicates that those containing the 5-methyl substituent consistently demonstrate higher biological activity.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis |
| Compound B | A549 | 0.52 | Apoptosis |
| Compound C | HeLa | 0.37 | Cell Cycle Arrest |
Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with a thiol bridge exhibited significantly higher activity than their counterparts without this feature .
Study 2: In Silico Studies
In silico docking studies have shown that these compounds can effectively bind to key targets involved in cancer proliferation pathways, such as VEGFR-2, suggesting a targeted therapeutic approach for treatment .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OH) improve solubility via hydrogen bonding, while electron-withdrawing groups (e.g., -Cl, -NO₂) enhance stability and intermolecular interactions .
- Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius.
2.2. Physical Properties
Melting points and spectral data reflect structural influences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
